molecular formula C9H17NO B099444 1-methyloctahydro-1H-cyclopenta[b]pyridin-4-ol CAS No. 18486-00-5

1-methyloctahydro-1H-cyclopenta[b]pyridin-4-ol

Cat. No.: B099444
CAS No.: 18486-00-5
M. Wt: 155.24 g/mol
InChI Key: SYOFKZCZCYMACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrindin-4-ol, 1-methyloctahydro- is a nitrogen-containing heterocyclic compound It is characterized by its octahydro structure, which means it has a fully saturated ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrindin-4-ol, 1-methyloctahydro- typically involves the reduction of 2-methyl-4-oxooctahydro-1-pyrindine. This reduction can be carried out using Raney nickel and sodium in ethanol . The reaction conditions are crucial to obtaining the desired isomers of the compound.

Industrial Production Methods

While specific industrial production methods for Pyrindin-4-ol, 1-methyloctahydro- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Pyrindin-4-ol, 1-methyloctahydro- can undergo various chemical reactions, including:

    Reduction: As mentioned, the compound itself is synthesized through a reduction process.

    Oxidation: It can be oxidized under specific conditions to form different products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Reduction: Raney nickel and sodium in ethanol.

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different ketones or alcohols, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Pyrindin-4-ol, 1-methyloctahydro- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives may have biological activity and can be used in the study of biochemical pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyrindin-4-ol, 1-methyloctahydro- involves its interaction with various molecular targets. The specific pathways depend on the context in which the compound is used. For example, in a biological setting, it might interact with enzymes or receptors, altering their activity and leading to a physiological response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrindin-4-ol, 1-methyloctahydro- is unique due to its fully saturated ring system and the presence of a hydroxyl group at the 4-position

Properties

IUPAC Name

1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-10-6-5-9(11)7-3-2-4-8(7)10/h7-9,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOFKZCZCYMACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C2C1CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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